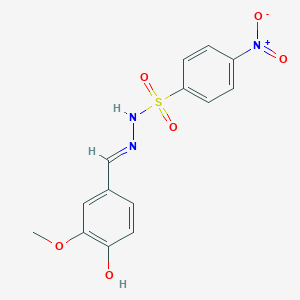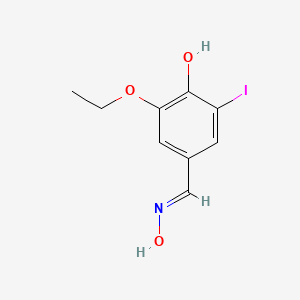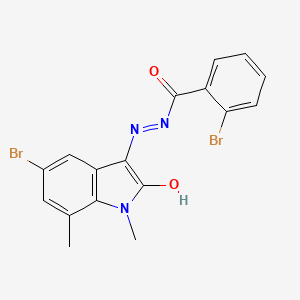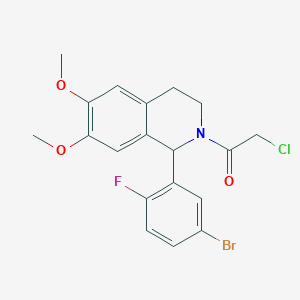
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as NAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. NAP belongs to the class of compounds known as piperidinecarboxamides and has been found to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been shown to modulate the expression of various genes involved in neuroprotection, inflammation, and oxidative stress. It also interacts with various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases. 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide also promotes the expression of neurotrophic factors, which are essential for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its high cost and limited availability may limit its use in some research settings.
Zukünftige Richtungen
The potential therapeutic applications of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide are still being explored, and several areas of future research have been identified. These include investigating the effects of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide on other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to elucidate the exact mechanisms of action of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide and to develop more efficient synthesis methods to increase its availability.
In conclusion, 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, or 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, is a promising compound with potential therapeutic applications in various fields. Its neuroprotective, anti-inflammatory, and analgesic effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods to increase its availability.
Synthesemethoden
The synthesis of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide involves the reaction of 1-(1-naphthylmethyl)piperidine with N-(1-phenylethyl)chloroacetamide in the presence of a base such as sodium hydride. The resulting compound is then purified using column chromatography to obtain pure 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. It has been found to exhibit neuroprotective effects by preventing neuronal damage and promoting neuronal survival in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-19(20-8-3-2-4-9-20)26-25(28)22-14-16-27(17-15-22)18-23-12-7-11-21-10-5-6-13-24(21)23/h2-13,19,22H,14-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHKVSLMXCSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6124261.png)

![5-(4-hydroxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6124269.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6124273.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(3-phenylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6124278.png)

![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)
![4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6124295.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6124318.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6124335.png)
![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6124340.png)
